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Compound of Interest

Compound Name: 3-Iodopyridin-4-ol

Cat. No.: B189408 Get Quote

Introduction

3-Iodopyridin-4-ol is a highly versatile heterocyclic building block utilized in medicinal

chemistry for the synthesis of complex molecular architectures.[1][2] Its structure is

characterized by a pyridin-4-ol core, which is a common motif in biologically active compounds,

and a reactive iodine atom at the 3-position. This iodine atom serves as a crucial handle for

various palladium-catalyzed cross-coupling reactions, enabling the strategic introduction of

diverse aryl, heteroaryl, and alkynyl moieties. The pyridin-4-ol group can participate in crucial

hydrogen bonding interactions with biological targets and improve the physicochemical

properties of the final compounds. This unique combination of features makes 3-Iodopyridin-
4-ol an invaluable starting material for generating libraries of novel compounds in drug

discovery programs, particularly in the development of kinase inhibitors.

Application in Kinase Inhibitor Synthesis

The pyridine scaffold is a privileged structure in the design of kinase inhibitors as the ring

nitrogen can act as a hydrogen bond acceptor, mimicking the hinge-binding interactions of the

adenine core of ATP.[3] The dysregulation of protein kinase signaling pathways is a hallmark of

numerous diseases, most notably cancer.[4] Consequently, the development of small molecule

kinase inhibitors is a major focus of modern drug discovery.[4][5]

3-Iodopyridin-4-ol serves as a key precursor for inhibitors targeting critical cell signaling

pathways such as the JAK-STAT and PI3K/Akt/mTOR pathways.[6][7] By functionalizing the C-

3 position of the pyridine ring through cross-coupling reactions, researchers can systematically
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explore the structure-activity relationship (SAR) to optimize potency and selectivity for a

specific kinase target.[7][8] The resulting 3-aryl or 3-heteroaryl pyridin-4-ol derivatives can

effectively compete with ATP for binding in the kinase active site, thereby inhibiting downstream

signaling and cellular processes like proliferation and survival.[6]
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Caption: The JAK-STAT signaling pathway and its inhibition.

Key Synthetic Protocols
The carbon-iodine bond of 3-Iodopyridin-4-ol is highly susceptible to oxidative addition to

palladium(0) catalysts, making it an excellent substrate for cross-coupling reactions. The

Suzuki-Miyaura and Sonogashira couplings are two of the most powerful and widely used

methods for C-C bond formation in medicinal chemistry.[9][10]

Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction creates a carbon-carbon bond between 3-Iodopyridin-4-ol and

an organoboron compound (e.g., a boronic acid or ester) catalyzed by a palladium complex.

[11][12] This reaction is fundamental for synthesizing 3-aryl or 3-heteroaryl pyridin-4-ol

derivatives.

General Protocol for Suzuki-Miyaura Coupling

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b189408?utm_src=pdf-body-img
https://www.benchchem.com/product/b189408?utm_src=pdf-body
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Selective_Suzuki_Coupling_at_the_4_Position_of_2_Bromo_4_iodopyridine.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Sonogashira_Cross_Coupling_Reactions_with_Aryl_Iodides.pdf
https://www.benchchem.com/product/b189408?utm_src=pdf-body
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Suzuki_Coupling_of_4_Chloro_6_3_iodophenyl_pyrimidine.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Suzuki_Coupling_with_4_Iodo_3_methoxyisothiazole.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b189408?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start

Reaction Setup:
- Add 3-Iodopyridin-4-ol, Boronic Acid, Base

- Add Palladium Catalyst & Ligand

Inert Atmosphere:
- Evacuate and backfill flask with N₂ or Ar (3x)

Add Degassed Solvent
(e.g., Dioxane/Water)

Heat Reaction
(e.g., 80-100 °C, 4-12h)

Monitor Progress
(TLC or LC-MS)

Incomplete

Workup:
- Cool to RT

- Dilute with EtOAc & Water
- Extract Aqueous Layer

Complete

Purification:
- Dry organic layer (Na₂SO₄)

- Concentrate in vacuo
- Flash Column Chromatography

End:
Characterize Pure Product
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Start

Reaction Setup:
- Add 3-Iodopyridin-4-ol, Pd Catalyst, CuI

- Add Amine Base (e.g., Et₃N)

Inert Atmosphere:
- Evacuate and backfill flask with N₂ or Ar (3x)

Add Anhydrous, Degassed Solvent
(e.g., THF or DMF)

Add Terminal Alkyne
Dropwise via Syringe

Stir Reaction
(RT to 65 °C, 2-8h)

Monitor Progress
(TLC or LC-MS)

Incomplete

Workup:
- Cool to RT

- Dilute with Organic Solvent
- Filter through Celite

Complete

Purification:
- Wash filtrate with water & brine

- Dry & Concentrate
- Flash Column Chromatography

End:
Characterize Pure Product
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 4-Iodopyridin-3-ol | High-Purity Reagent for Research [benchchem.com]

2. 3-Iodopyridin-4-ol - Amerigo Scientific [amerigoscientific.com]

3. benchchem.com [benchchem.com]

4. Utilization of kinase inhibitors as novel therapeutic drug targets: A review - PMC
[pmc.ncbi.nlm.nih.gov]

5. hammer.purdue.edu [hammer.purdue.edu]

6. benchchem.com [benchchem.com]

7. benchchem.com [benchchem.com]

8. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-
d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

9. benchchem.com [benchchem.com]

10. benchchem.com [benchchem.com]

11. benchchem.com [benchchem.com]

12. benchchem.com [benchchem.com]

To cite this document: BenchChem. [Application Notes: The Utility of 3-Iodopyridin-4-ol in
Medicinal Chemistry]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b189408#using-3-iodopyridin-4-ol-as-a-building-block-
in-medicinal-chemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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